molecular formula C15H16N2O3 B11845774 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

Cat. No.: B11845774
M. Wt: 272.30 g/mol
InChI Key: PQYHEDNPDKFEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by its azetidinone core, which is a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxyphenyl and methylfuran groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methylfuran group.

    3-Amino-1-(4-methoxyphenyl)-4-(2-thienyl)azetidin-2-one: Contains a thienyl group instead of a methylfuran group.

Uniqueness

The presence of the 5-methylfuran group in 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one distinguishes it from other similar compounds

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

InChI

InChI=1S/C15H16N2O3/c1-9-3-8-12(20-9)14-13(16)15(18)17(14)10-4-6-11(19-2)7-5-10/h3-8,13-14H,16H2,1-2H3

InChI Key

PQYHEDNPDKFEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.